molecular formula C22H25N3O5 B11394807 3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B11394807
M. Wt: 411.5 g/mol
InChI Key: SXWKEGVFHNHZRB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and a phenyl-oxadiazole moiety

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triethoxy groups can yield triethoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its triethoxy-substituted benzamide core and the phenyl-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C22H25N3O5/c1-4-27-17-12-16(13-18(28-5-2)20(17)29-6-3)22(26)23-14-19-24-21(25-30-19)15-10-8-7-9-11-15/h7-13H,4-6,14H2,1-3H3,(H,23,26)

InChI Key

SXWKEGVFHNHZRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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